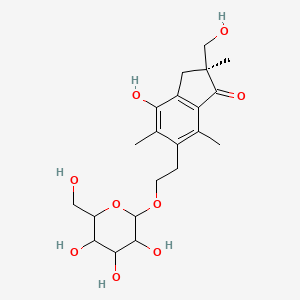

Onitisin 2'-O-glucoside

Description

BenchChem offers high-quality Onitisin 2'-O-glucoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Onitisin 2'-O-glucoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H30O9 |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

(2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one |

InChI |

InChI=1S/C21H30O9/c1-9-11(4-5-29-20-18(27)17(26)16(25)13(7-22)30-20)10(2)15(24)12-6-21(3,8-23)19(28)14(9)12/h13,16-18,20,22-27H,4-8H2,1-3H3/t13?,16?,17?,18?,20?,21-/m0/s1 |

InChI Key |

CHKURBWNBQWBGM-SWIYODSWSA-N |

Isomeric SMILES |

CC1=C(C(=C(C2=C1C(=O)[C@](C2)(C)CO)O)C)CCOC3C(C(C(C(O3)CO)O)O)O |

Canonical SMILES |

CC1=C(C(=C(C2=C1C(=O)C(C2)(C)CO)O)C)CCOC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Onitisin 2'-O-glucoside: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onitisin 2'-O-glucoside, a sesquiterpenoid glycoside with the CAS number 62043-53-2 and molecular formula C21H30O9, is a natural product isolated from the fern Onychium japonicum.[1][2][3][4][5] This technical guide provides a detailed overview of its biological source, physicochemical properties, and a generalized experimental protocol for its isolation. While specific biological activities and signaling pathways of Onitisin 2'-O-glucoside are not yet extensively documented in publicly available literature, this document lays the foundational knowledge for further research and drug development endeavors.

Biological Source and Physicochemical Properties

Onitisin 2'-O-glucoside is naturally found in the herbs of Onychium japonicum (Thunb.) Kunze, a fern belonging to the Pteridaceae family.[6] Phytochemical analyses of Onychium japonicum have revealed the presence of a diverse array of secondary metabolites, including flavonoids, alkaloids, saponins, tannins, and various glycosides.[7][8][9]

Chemical Structure and Properties

-

Chemical Name: (2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one

-

Molecular Weight: 426.46 g/mol

Table 1: Physicochemical Data of Onitisin 2'-O-glucoside

| Property | Value | Source |

| CAS Number | 62043-53-2 | [1][2][3][4][5] |

| Molecular Formula | C21H30O9 | [1][2][3][4][5] |

| Molecular Weight | 426.46 g/mol | |

| Appearance | Powder | [2] |

| Purity | ≥98% (as commercially available) | [5] |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | [3] |

It is important to distinguish Onitisin 2'-O-glucoside (CAS 62043-53-2, C21H30O9) from a similar compound, Onitin 2'-O-glucoside (CAS 76947-60-9, C21H30O8).[10][11] The latter has a different molecular formula, indicating a structural difference.

Experimental Protocols: Isolation of Sesquiterpenoid Glycosides from Onychium japonicum

Plant Material Collection and Preparation

-

Collection: The whole plant or aerial parts (fronds) of Onychium japonicum are collected.

-

Drying: The plant material is air-dried in the shade to a constant weight.

-

Pulverization: The dried plant material is ground into a coarse powder.

Extraction

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable solvent, typically methanol or ethanol, at room temperature or under reflux.

-

Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Glycosides, being polar compounds, are typically enriched in the ethyl acetate and n-butanol fractions.

Chromatographic Purification

-

Column Chromatography: The n-butanol fraction (or the fraction showing the highest concentration of the target compound by preliminary analysis like TLC) is subjected to column chromatography over a suitable stationary phase, such as silica (B1680970) gel or Sephadex LH-20.

-

Elution Gradient: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol or ethyl acetate-methanol is commonly used.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

Further Purification: The pooled fractions containing the compound of interest are further purified by repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained.

Structure Elucidation

The structure of the isolated pure compound is determined using spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HSQC, HMBC): To elucidate the detailed chemical structure.

Biological Activity and Signaling Pathways (Hypothetical)

Currently, there is a lack of specific studies on the biological activities and signaling pathways of Onitisin 2'-O-glucoside. However, based on the known activities of other sesquiterpenoids isolated from the Pteridaceae family and other plant sources, some potential areas for future investigation can be proposed. Sesquiterpenoids have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.

Should Onitisin 2'-O-glucoside be found to possess anti-inflammatory properties, a potential mechanism could involve the modulation of key inflammatory signaling pathways. A hypothetical signaling pathway is depicted below for illustrative purposes.

Caption: Hypothetical anti-inflammatory signaling pathway.

Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation and characterization of Onitisin 2'-O-glucoside from Onychium japonicum.

Caption: Generalized workflow for isolation.

Conclusion and Future Directions

Onitisin 2'-O-glucoside is a natural product with a confirmed biological source in Onychium japonicum. While its physicochemical properties are documented, detailed experimental protocols for its isolation and comprehensive studies on its biological activities are currently lacking in the public domain. The methodologies and workflows presented in this guide provide a solid foundation for researchers to undertake the isolation and further investigation of this compound. Future research should focus on developing a standardized isolation protocol to obtain quantifiable yields, followed by extensive in vitro and in vivo studies to elucidate its pharmacological properties and potential mechanisms of action. Such studies will be crucial in determining the therapeutic potential of Onitisin 2'-O-glucoside for drug development.

References

- 1. Onitisin 2'-O-glucoside - Immunomart [immunomart.com]

- 2. Onitisin 2'-O-glucoside, CasNo.62043-53-2 BOC Sciences United States [bocscichem.lookchem.com]

- 3. Onitisin 2'-O-glucoside | CAS:62043-53-2 | Manufacturer ChemFaces [chemfaces.com]

- 4. Onitisin 2'-O-glucoside | C21H30O9 | CID 91884808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemfaces.com [chemfaces.com]

- 6. Onychium japonicum - Wikipedia [en.wikipedia.org]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. Onitin 2'-O-glucoside | C21H30O8 | CID 91895473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Onitin 2'-O-glucoside | 76947-60-9 [chemicalbook.com]

Onitisin 2'-O-glucoside: A Technical Guide to its Discovery and Isolation from Onychium japonicum

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery and isolation of Onitisin 2'-O-glucoside, a sesquiterpenoid glycoside, from the fern Onychium japonicum. This document details the experimental protocols for its extraction, fractionation, and purification, and presents key quantitative and spectroscopic data for its characterization.

Introduction

Onychium japonicum (Thunb.) Kunze, a member of the Pteridaceae family, is a fern with a history of use in traditional medicine. Phytochemical investigations of this plant have revealed a diverse array of secondary metabolites, including flavonoids, alkaloids, saponins, and tannins. Among these, the sesquiterpenoid glycoside Onitisin 2'-O-glucoside has been identified as a constituent of the herb. This guide focuses on the scientific methodology behind its discovery and isolation.

Physicochemical and Spectroscopic Data

Precise quantitative data regarding the yield of Onitisin 2'-O-glucoside from Onychium japonicum is not extensively documented in publicly available literature. However, characterization data from commercial suppliers and analytical reports provide the following information.

| Parameter | Value | Reference |

| Molecular Formula | C21H30O9 | [1] |

| Molecular Weight | 426.46 g/mol | [1] |

| CAS Number | 62043-53-2 | [1] |

| Appearance | Powder | |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol. | |

| Storage | 2-8°C, protected from air and light. | |

| 1H-NMR | Consistent with the established structure. |

Experimental Protocols: Discovery and Isolation

While the seminal publication detailing the initial discovery and isolation of Onitisin 2'-O-glucoside is not readily accessible, a generalized workflow can be constructed based on standard phytochemical isolation techniques for glycosides from plant material. The following protocol is a representative methodology.

Plant Material Collection and Preparation

Fresh, healthy fronds of Onychium japonicum are collected and authenticated. The plant material is then washed, shade-dried, and ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature. This process is often carried out by maceration or Soxhlet extraction to ensure the comprehensive removal of secondary metabolites.

Fractionation

The crude extract is concentrated under reduced pressure to yield a viscous residue. This residue is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Glycosides like Onitisin 2'-O-glucoside are typically enriched in the more polar fractions, particularly the ethyl acetate and n-butanol fractions.

Chromatographic Purification

The enriched fraction is subjected to multiple rounds of column chromatography for the isolation of the pure compound.

-

Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient solvent system, often a mixture of chloroform and methanol or ethyl acetate and methanol, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC on a C18 column with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.

Structure Elucidation

The structure of the isolated pure compound is confirmed through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of protons and carbons and elucidate the complete chemical structure, including the stereochemistry of the glycosidic linkage.

Visualizing the Isolation Workflow

The following diagram illustrates the general experimental workflow for the isolation of Onitisin 2'-O-glucoside from Onychium japonicum.

Caption: General workflow for the isolation of Onitisin 2'-O-glucoside.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activities or the signaling pathways directly modulated by Onitisin 2'-O-glucoside. The broader phytochemical profile of Onychium japonicum suggests potential for various biological effects, but further research is required to elucidate the specific pharmacological role of this compound.

Conclusion

This technical guide consolidates the available information on the discovery and isolation of Onitisin 2'-O-glucoside from Onychium japonicum. While a detailed, step-by-step protocol from a primary scientific publication remains to be fully elucidated, the outlined methodologies provide a robust framework for researchers to approach the isolation of this natural product. The provided data and workflow diagrams serve as a valuable resource for scientists and drug development professionals interested in the phytochemicals of Onychium japonicum and the exploration of novel glycosides. Future research should focus on determining the specific biological activities and mechanisms of action of Onitisin 2'-O-glucoside to unlock its full therapeutic potential.

References

Onitisin 2'-O-glucoside: A Physicochemical and Biological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onitisin 2'-O-glucoside, a sesquiterpenoid glycoside isolated from the fern Onychium japonicum, presents a molecule of interest for further investigation in the fields of phytochemistry and pharmacology. This technical guide provides a comprehensive summary of the currently available physicochemical data for Onitisin 2'-O-glucoside. Due to the limited public availability of in-depth experimental studies on this specific compound, this document also includes generalized experimental protocols for its isolation and discusses potential biological activities based on related compounds.

Physicochemical Properties

Onitisin 2'-O-glucoside is a white powder.[1] Its known physicochemical properties are summarized in the table below, compiled from various chemical supplier databases and online resources.

| Property | Value | Source(s) |

| Molecular Formula | C21H30O9 | [1][2][3] |

| Molecular Weight | 426.46 g/mol | [3] |

| CAS Number | 62043-53-2 | [2][4][5][6] |

| Physical Description | Powder | [1][5] |

| Purity | ≥98% | [5] |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695). | [5][6] |

| Storage | Store at 2-8°C, protected from air and light. For long-term storage, -20°C is recommended for solutions. | [2][5][6] |

Note: Specific experimental data such as melting point, detailed ¹H and ¹³C NMR chemical shifts, and mass spectrometry fragmentation analysis for Onitisin 2'-O-glucoside are not extensively reported in publicly accessible scientific literature. Certificates of Analysis from commercial suppliers indicate that the ¹H-NMR spectrum is consistent with the proposed structure, but the detailed spectral data is not provided.[5]

Experimental Protocols

General Isolation and Purification of Sesquiterpenoids from Onychium japonicum

While a specific, detailed protocol for the isolation of Onitisin 2'-O-glucoside is not available in the reviewed literature, a general methodology for the extraction and purification of chemical constituents, including sesquiterpenoids, from Onychium japonicum can be described. This protocol is based on common phytochemical techniques.

1. Plant Material Collection and Preparation:

-

Collect fresh fronds of Onychium japonicum.

-

Air-dry the plant material in a shaded, well-ventilated area to prevent degradation of phytochemicals.

-

Grind the dried fronds into a fine powder using a mechanical grinder.

2. Extraction:

-

Perform exhaustive extraction of the powdered plant material using a Soxhlet apparatus or maceration with a suitable solvent. A common solvent sequence for extracting compounds of varying polarities is to start with a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) to remove lipids and chlorophyll, followed by solvents of increasing polarity such as chloroform, ethyl acetate, and finally methanol or ethanol to extract more polar compounds like glycosides.

-

Given that Onitisin 2'-O-glucoside is a glycoside, it is expected to be extracted in the more polar fractions (e.g., methanol or ethanol).

3. Fractionation and Column Chromatography:

-

Concentrate the crude polar extract (e.g., methanolic extract) under reduced pressure using a rotary evaporator.

-

Subject the concentrated extract to column chromatography using a stationary phase such as silica (B1680970) gel or Sephadex LH-20.

-

Elute the column with a gradient solvent system, starting with a less polar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol or ethyl acetate-methanol could be employed.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase and visualization reagent (e.g., anisaldehyde-sulfuric acid spray reagent for terpenoids).

4. Purification by High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing the compound of interest based on TLC analysis.

-

Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.

-

Monitor the elution profile with a UV detector at an appropriate wavelength.

-

Collect the pure compound and confirm its identity and purity using analytical techniques such as analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potential Biological Activities and Signaling Pathways

Specific biological activities and the mechanism of action for Onitisin 2'-O-glucoside have not been reported in the scientific literature. However, based on the activities of other sesquiterpenoid glycosides and compounds isolated from Onychium japonicum, some potential areas for investigation can be proposed.

Other compounds isolated from Onychium japonicum have demonstrated antibacterial and multidrug resistance (MDR) reversal properties. It is plausible that Onitisin 2'-O-glucoside may exhibit similar activities.

Furthermore, many flavonoid and terpenoid glycosides are known to possess antioxidant and anti-inflammatory properties. These effects are often mediated through the modulation of key signaling pathways involved in cellular stress and inflammation. One such critical pathway is the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway, which plays a central role in the cellular defense against oxidative stress.

Hypothetical Nrf2/ARE Signaling Pathway Activation

The diagram below illustrates a potential mechanism by which a compound like Onitisin 2'-O-glucoside could exert antioxidant effects through the activation of the Nrf2 pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to an inducer (such as a bioactive compound), Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1).

Conclusion

Onitisin 2'-O-glucoside is a naturally occurring sesquiterpenoid glycoside with established basic physicochemical properties. However, a significant gap exists in the scientific literature regarding its detailed experimental characterization and biological functions. The information and generalized protocols provided in this guide are intended to serve as a foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. Future studies are warranted to elucidate its complete spectroscopic profile, confirm its biological activities, and delineate the specific signaling pathways through which it may exert its effects.

References

- 1. Onitisin 2'-O-glucoside CAS 62043-53-2, CasNo.62043-53-2 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]

- 2. Onitisin 2'-O-glucoside - Immunomart [immunomart.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Onitin 2'-O-glucoside | 76947-60-9 [chemicalbook.com]

- 5. chemfaces.com [chemfaces.com]

- 6. Onitisin 2'-O-glucoside | CAS:62043-53-2 | Manufacturer ChemFaces [chemfaces.com]

Onitisin 2'-O-glucoside: A Technical Overview of its Structure and Spectral Properties

For Immediate Release

This whitepaper provides a detailed technical guide on the structure elucidation and spectral data of Onitisin 2'-O-glucoside, a sesquiterpenoid glycoside. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

Onitisin 2'-O-glucoside is a natural product that has been isolated from the plant Onychium japonicum. As a member of the sesquiterpenoid glycoside class, its structural characterization is crucial for understanding its chemical properties and potential biological activities. This document summarizes the key data and methodologies used in its structural elucidation.

Chemical Structure

The chemical structure of Onitisin 2'-O-glucoside is characterized by a sesquiterpenoid aglycone linked to a glucose moiety. The systematic name for this compound is (2S,3aR,6S,7aS)-6-hydroxy-2,6,7a-trimethyl-5-(2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)hexahydro-1H-inden-1-one. The molecular formula is C21H30O9, and the molecular weight is 426.46 g/mol .

Structure Elucidation Workflow

The process of elucidating the structure of a novel natural product like Onitisin 2'-O-glucoside involves a series of systematic steps. These include isolation and purification from the natural source, followed by spectroscopic analysis to determine the connectivity of atoms and the stereochemistry of the molecule.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of scientific findings. The following outlines the general methodologies employed for the isolation and structural characterization of Onitisin 2'-O-glucoside.

Isolation and Purification

-

Extraction: The dried and powdered aerial parts of Onychium japonicum are extracted with a suitable solvent, such as methanol (B129727), at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Separation: The fraction containing the target compound is subjected to multiple steps of column chromatography. This typically involves silica (B1680970) gel chromatography followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

Spectroscopic Analysis

-

UV-Vis Spectroscopy: The UV-Vis spectrum is recorded in methanol to identify the presence of chromophores in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound. Tandem mass spectrometry (MS/MS) experiments provide information about the fragmentation pattern, which aids in structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired to determine the carbon-hydrogen framework of the molecule. 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between protons and carbons and for assigning the complete structure of the aglycone and the sugar moiety. The stereochemistry is often determined using NOESY (Nuclear Overhauser Effect Spectroscopy) experiments.

Spectral Data

While the complete, detailed spectral data for Onitisin 2'-O-glucoside is found in specialized scientific literature, the following tables summarize the expected types of data obtained from various spectroscopic techniques.

Table 1: ¹H NMR Spectral Data

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data unavailable in the searched resources |

Table 2: ¹³C NMR Spectral Data

| Position | Chemical Shift (δ, ppm) |

| Data unavailable in the searched resources |

Table 3: Mass Spectrometry Data

| Ion | m/z |

| [M+H]⁺ | Calculated based on formula |

| [M+Na]⁺ | Calculated based on formula |

| Key Fragments | Data unavailable in the searched resources |

Table 4: UV-Vis Spectral Data

| Solvent | λmax (nm) |

| Methanol | Data unavailable in the searched resources |

Conclusion

The structure of Onitisin 2'-O-glucoside has been established through a combination of isolation techniques and comprehensive spectroscopic analysis. This technical guide provides a foundational understanding of the methodologies and data involved in the characterization of this sesquiterpenoid glycoside. For researchers and professionals, access to the original research publications is recommended for in-depth analysis and access to the raw spectral data.

In Silico Prediction of Onitisin 2'-O-glucoside Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onitisin 2'-O-glucoside, a natural product isolated from Onychium japonicum, represents a vast unexplored area of potential therapeutic relevance.[1][2][3] This technical guide outlines a comprehensive in silico workflow designed to predict the bioactivity of Onitisin 2'-O-glucoside, providing a foundational roadmap for its future investigation in drug discovery and development. The absence of extensive experimental data on this compound necessitates a robust computational approach to elucidate its potential pharmacological profile. This document details methodologies for physicochemical characterization, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, prediction of biological targets, molecular docking studies, and pathway analysis. By leveraging a suite of publicly available and commercial software, this guide serves as a practical handbook for researchers to computationally screen and prioritize natural products like Onitisin 2'-O-glucoside for further experimental validation.

Introduction to Onitisin 2'-O-glucoside

Onitisin 2'-O-glucoside is a sesquiterpenoid glycoside with the molecular formula C21H30O9.[4][5][6] While its chemical structure has been elucidated, its biological activities remain largely uncharacterized in publicly available literature. Natural products are a rich source of novel chemical scaffolds for drug discovery, and in silico methods offer a time- and cost-effective strategy to explore their therapeutic potential.[7] This guide proposes a systematic in silico approach to predict the bioactivity of Onitisin 2'-O-glucoside, thereby identifying potential avenues for its development as a therapeutic agent.

Table 1: Physicochemical Properties of Onitisin 2'-O-glucoside

| Property | Value | Data Source |

| Molecular Formula | C21H30O9 | PubChem[8] |

| Molecular Weight | 426.46 g/mol | PubChem[6][8] |

| IUPAC Name | (2S,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[2-[(1S)-4-hydroxy-1-(hydroxymethyl)-1,5,7-trimethyl-2-oxo-indan-6-yl]ethoxy]oxane-3,4,5-triol | PubChem[8] |

| Canonical SMILES | CC1=C2C(=O)C(C)(CO)CC2=C(O)C(=C1CCO[C@H]3--INVALID-LINK--CO)O)O">C@@HO)C | PubChem[4] |

| PubChem CID | 91884808 | PubChem[8] |

Proposed In Silico Bioactivity Prediction Workflow

The following sections detail a step-by-step computational workflow to predict the bioactivity of Onitisin 2'-O-glucoside. This workflow is designed to be a comprehensive guide, from initial compound preparation to final pathway analysis.

Caption: A proposed in silico workflow for predicting the bioactivity of Onitisin 2'-O-glucoside.

Experimental Protocols

Ligand Preparation

-

Objective: To obtain a high-quality 3D structure of Onitisin 2'-O-glucoside for subsequent in silico analyses.

-

Protocol:

-

Retrieve the 3D structure of Onitisin 2'-O-glucoside from the PubChem database (CID 91884808) in SDF or MOL2 format.[8]

-

Import the structure into a molecular modeling software (e.g., UCSF Chimera, PyMOL).

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

-

Save the optimized structure in a PDBQT format for use in molecular docking programs like AutoDock Vina.

-

ADMET Prediction

-

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of Onitisin 2'-O-glucoside to assess its drug-likeness.

-

Protocol:

-

Utilize web-based platforms such as SwissADME (--INVALID-LINK--) or ADMETlab 2.0 (9--INVALID-LINK--]

-

Input the SMILES string of Onitisin 2'-O-glucoside into the server.

-

Analyze the output, focusing on parameters like gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity alerts.

-

These predictions help in the early identification of potential pharmacokinetic and safety issues.[7][10]

-

Table 2: Predicted ADMET Properties of Onitisin 2'-O-glucoside (Hypothetical Data)

| Parameter | Predicted Value | Interpretation | Tool |

| Gastrointestinal Absorption | High | Good oral bioavailability | SwissADME |

| Blood-Brain Barrier Permeant | No | Unlikely to have central nervous system effects | SwissADME |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions | ADMETlab 2.0 |

| Ames Toxicity | No | Low mutagenic potential | ADMETlab 2.0 |

| hERG I Inhibitor | No | Low risk of cardiotoxicity | pkCSM |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual predictions should be generated using the specified tools.

Target Prediction

-

Objective: To identify potential protein targets of Onitisin 2'-O-glucoside using reverse docking and ligand-based similarity approaches.

-

Protocol:

-

Use a target prediction server such as SwissTargetPrediction (--INVALID-LINK--).

-

Submit the SMILES string of Onitisin 2'-O-glucoside.

-

The server will generate a list of potential protein targets based on the principle of chemical similarity to known bioactive ligands.

-

Prioritize the predicted targets based on their probability scores and biological relevance to disease pathways.

-

Molecular Docking

-

Objective: To predict the binding mode and estimate the binding affinity of Onitisin 2'-O-glucoside to its predicted protein targets.[11]

-

Protocol:

-

Protein Preparation:

-

Grid Generation:

-

Define a docking grid box that encompasses the active site of the target protein.

-

-

Docking Simulation:

-

Perform molecular docking using a program like AutoDock Vina.[14] The program will explore different conformations and orientations of the ligand within the protein's active site.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and the corresponding binding affinity scores (e.g., in kcal/mol). Lower binding energy values generally indicate a more stable protein-ligand complex.

-

Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between Onitisin 2'-O-glucoside and the protein's active site residues.

-

-

Caption: A generalized workflow for molecular docking studies.

Table 3: Hypothetical Molecular Docking Results for Onitisin 2'-O-glucoside

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | Arg120, Tyr355, Ser530 |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -7.9 | Tyr59, Tyr119, Gln61 |

| Mitogen-activated protein kinase 14 (p38 MAPK) | 3S3I | -9.2 | Lys53, Met109, Asp168 |

Note: This data is for illustrative purposes. Actual results will depend on the specific protein targets and docking calculations.

Pathway Analysis

-

Objective: To understand the biological pathways in which the predicted protein targets of Onitisin 2'-O-glucoside are involved.

-

Protocol:

-

Use pathway analysis tools such as Reactome (--INVALID-LINK--) or the Kyoto Encyclopedia of Genes and Genomes (KEGG) (17--INVALID-LINK--]

-

Input the list of high-confidence protein targets identified from the molecular docking studies.

-

The tools will map these proteins to known biological pathways, providing insights into the potential mechanism of action of Onitisin 2'-O-glucoside.

-

Caption: A hypothetical signaling pathway potentially modulated by Onitisin 2'-O-glucoside.

Conclusion and Future Directions

This technical guide provides a comprehensive in silico framework for the initial assessment of the bioactivity of Onitisin 2'-O-glucoside. By following the outlined protocols, researchers can generate valuable preliminary data on its drug-likeness, potential protein targets, and mechanisms of action. The predictions and hypotheses generated from this computational workflow will serve as a strong foundation for guiding subsequent experimental validation, including in vitro enzyme assays and cell-based studies. This approach of integrating computational and experimental methods is crucial for accelerating the discovery and development of novel therapeutics from natural products.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Onitin 2'-O-glucoside | CAS:76947-60-9 | Manufacturer ChemFaces [chemfaces.com]

- 3. Onitisin 2'-O-glucoside | CAS:62043-53-2 | Manufacturer ChemFaces [chemfaces.com]

- 4. Onitisin 2'-O-glucoside - Immunomart [immunomart.com]

- 5. biobiopha.com [biobiopha.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. drugpatentwatch.com [drugpatentwatch.com]

- 8. Onitisin 2'-O-glucoside | C21H30O9 | CID 91884808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. admetmesh.scbdd.com [admetmesh.scbdd.com]

- 10. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 12. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 13. AlphaFold Protein Structure Database [alphafold.ebi.ac.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. sites.ualberta.ca [sites.ualberta.ca]

- 17. genome.jp [genome.jp]

Onitisin 2'-O-glucoside: An Overview of a Sesquiterpenoid Glycoside

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Onitisin 2'-O-glucoside is a naturally occurring sesquiterpenoid glycoside.[1][2] It is isolated from the herbs of Onychium japonicum, a fern species.[2] While the chemical structure and basic properties of Onitisin 2'-O-glucoside have been identified, a comprehensive understanding of its biological activities and potential therapeutic applications remains largely unexplored in publicly available scientific literature. This document aims to provide a concise summary of the known information and highlight the current knowledge gaps regarding this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Onitisin 2'-O-glucoside is presented in the table below. This information is compiled from publicly accessible chemical databases.

| Property | Value | Source |

| CAS Number | 62043-53-2 | ChemFaces |

| Molecular Formula | C21H30O9 | ChemFaces |

| Appearance | Powder | BOC Sciences |

| Purity | >98% | BOC Sciences, Henan Allgreen Chemical Co.,Ltd |

| Source | The herbs of Onychium japonicum | ChemFaces |

| Storage | 2-8°C, tightly sealed | ChemFaces |

Potential Therapeutic Relevance: A Field of Opportunity

Currently, there is a significant lack of published research detailing the specific therapeutic targets, mechanisms of action, or signaling pathways associated with Onitisin 2'-O-glucoside. While many other plant-derived glycosides, such as those of quercetin (B1663063) and luteolin, have demonstrated a range of biological activities including antioxidant and anti-inflammatory effects, no such data is readily available for Onitisin 2'-O-glucoside.

The absence of experimental data, including quantitative measures of biological activity (e.g., IC50 values) and detailed experimental protocols, prevents the construction of a comprehensive technical guide on its therapeutic potential.

Future Directions and Research Imperatives

The structural characteristics of Onitisin 2'-O-glucoside, as a sesquiterpenoid glycoside, suggest that it may possess biological activities of therapeutic interest. To elucidate its potential, the following areas of research are critical:

-

Bioactivity Screening: Comprehensive in vitro screening assays are necessary to identify any potential biological effects, such as anti-inflammatory, antioxidant, anticancer, or antimicrobial activities.

-

Target Identification and Validation: Should initial screening reveal significant bioactivity, subsequent studies will be required to identify and validate the specific molecular targets of Onitisin 2'-O-glucoside.

-

Mechanism of Action Studies: Elucidating the signaling pathways and molecular mechanisms through which Onitisin 2'-O-glucoside exerts its effects will be crucial for understanding its therapeutic potential.

-

Preclinical and Clinical Studies: Following promising in vitro and mechanistic studies, further evaluation in preclinical animal models and ultimately in human clinical trials would be necessary to establish its safety and efficacy.

Conclusion

Onitisin 2'-O-glucoside represents a natural product with an undefined therapeutic potential. While its basic chemical properties are known, a significant gap exists in the scientific literature regarding its biological activities and mechanisms of action. This presents a clear opportunity for researchers in natural product chemistry, pharmacology, and drug discovery to explore the potential of this compound. Further investigation is essential to unlock any therapeutic promise held by Onitisin 2'-O-glucoside. At present, the lack of available data means that no specific therapeutic targets can be definitively identified or described.

References

Onitisin 2'-O-glucoside: A Technical Overview of its Role in Plant Secondary Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onitisin (B206521) 2'-O-glucoside is a naturally occurring glycoside found in a variety of plant species, including Ononis spinosa and Onychium japonicum. As a constituent of the complex world of plant secondary metabolism, this molecule holds potential for further scientific investigation and application. This technical guide provides a comprehensive overview of Onitisin 2'-O-glucoside, including its chemical properties, probable biosynthetic pathway, and its putative role in plant defense mechanisms. Detailed experimental protocols for its extraction, isolation, and characterization are also presented to facilitate further research in this area.

Introduction to Onitisin 2'-O-glucoside

Onitisin 2'-O-glucoside belongs to the vast class of plant secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of an organism. Instead, they often play a crucial role in the plant's interaction with its environment. Glycosylation, the attachment of a sugar moiety to a non-sugar molecule (aglycone), is a common modification in plant secondary metabolism that can alter the solubility, stability, and biological activity of the parent compound.

Onitisin 2'-O-glucoside is structurally characterized by an onitisin aglycone linked to a glucose molecule via an O-glycosidic bond at the 2'-position. While its precise functions are still under investigation, its presence in medicinal plants like Ononis spinosa (spiny restharrow) suggests potential biological activities that warrant further exploration.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of Onitisin 2'-O-glucoside is fundamental for its extraction, purification, and analysis.

| Property | Value | Source |

| Molecular Formula | C21H30O9 | [1] |

| Molecular Weight | 426.46 g/mol | [1] |

| CAS Number | 62043-53-2 | |

| Appearance | Powder | |

| Solubility | Soluble in methanol, ethanol, DMSO |

Biosynthesis of Onitisin 2'-O-glucoside

While the complete biosynthetic pathway of Onitisin 2'-O-glucoside has not been fully elucidated, it is hypothesized to be derived from the broader flavonoid biosynthesis pathway, a well-established route in plant secondary metabolism. The formation of the onitisin aglycone likely involves a series of enzymatic reactions, followed by glycosylation.

The final step in the biosynthesis is the attachment of a glucose molecule to the onitisin aglycone. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT), which transfers a glucose moiety from UDP-glucose to the hydroxyl group at the 2'-position of the onitisin molecule.

Caption: Proposed biosynthetic pathway of Onitisin 2'-O-glucoside.

Role in Plant Secondary Metabolism

The presence of Onitisin 2'-O-glucoside in plants suggests a role in their defense and survival strategies. Glycosylation often serves to detoxify and store potentially reactive aglycones, which can be released upon tissue damage by specific enzymes.

Potential Roles:

-

Defense against Herbivores: The release of the aglycone upon herbivore attack could act as a deterrent or toxin.

-

Antimicrobial Activity: Secondary metabolites are frequently involved in defending plants against pathogenic fungi and bacteria.

-

UV Protection: Flavonoids and their glycosides are known to accumulate in epidermal tissues and protect plants from harmful UV radiation.

-

Signal Transduction: Some glycosides can act as signaling molecules in plant development and stress responses.

References

The intricate Dance of Nature: A Technical Guide to the Biosynthetic Pathway of Sesquiterpenoid Glycosides in Plants

For Researchers, Scientists, and Drug Development Professionals

Sesquiterpenoid glycosides, a diverse class of natural products, are at the forefront of pharmaceutical research due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Understanding their biosynthesis in plants is paramount for harnessing their therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the core biosynthetic pathway of sesquiterpenoid glycosides, detailing the enzymatic players, regulatory networks, and the experimental methodologies used to elucidate this complex process.

The Core Biosynthetic Pathway: From a Simple Precursor to Complex Glycosides

The journey from the universal C5 building blocks to the structurally diverse sesquiterpenoid glycosides is a multi-step enzymatic cascade primarily occurring in the cytoplasm and endoplasmic reticulum of plant cells. The pathway can be broadly divided into three key stages: the formation of the sesquiterpene backbone, the oxidative functionalization of this scaffold, and the final glycosylation step that enhances solubility, stability, and often, bioactivity.

The biosynthesis begins with the head-to-tail condensation of three isopentenyl diphosphate (B83284) (IPP) units, derived from the mevalonate (B85504) (MVA) pathway, to form the C15 precursor, farnesyl diphosphate (FPP).[1][2] From here, a trio of enzyme families orchestrates the creation of the final glycosylated product.

Stage 1: Cyclization by Sesquiterpene Synthases (TPS/STS)

The first committed step is the cyclization of the linear FPP molecule into a vast array of cyclic and acyclic sesquiterpene scaffolds. This crucial transformation is catalyzed by sesquiterpene synthases (TPS or STS) , a large and diverse family of enzymes.[3][4] These enzymes are responsible for the immense structural diversity observed in sesquiterpenoids.[5]

Stage 2: Oxidation by Cytochrome P450 Monooxygenases (CYPs)

Following the formation of the hydrocarbon backbone, the sesquiterpene scaffold undergoes a series of oxidative modifications. These reactions, which introduce hydroxyl groups and other functionalities, are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs) .[6][7][8] These enzymes are typically membrane-bound and play a critical role in decorating the sesquiterpene core, creating sites for subsequent glycosylation and contributing to the final bioactivity of the molecule.[8]

Stage 3: Glycosylation by UDP-Glycosyltransferases (UGTs)

The final step in the biosynthesis of sesquiterpenoid glycosides is the attachment of one or more sugar moieties to the oxidized sesquiterpene aglycone. This reaction is catalyzed by UDP-glycosyltransferases (UGTs) , which utilize activated sugar donors, most commonly UDP-glucose.[9] Glycosylation is a key modification that significantly impacts the physicochemical properties of the sesquiterpenoid, including its water solubility, stability, and subcellular localization.[10]

Quantitative Insights into the Biosynthesis

The efficiency and output of the sesquiterpenoid glycoside pathway are governed by the kinetic properties of its enzymes and the cellular concentrations of its intermediates. This section presents quantitative data to provide a clearer understanding of these parameters.

Enzyme Kinetic Parameters

The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are crucial for understanding enzyme efficiency. Below is a summary of reported kinetic parameters for key enzymes in the pathway.

| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| α-Humulene Synthase | Zingiber zerumbet | Farnesyl Diphosphate (FPP) | 0.49 ± 0.05 | 0.024 ± 0.001 | 4.9 x 104 | [2] |

| TgTPS2 | Thapsia garganica | Farnesyl Diphosphate (FPP) | 0.55 ± 0.3 | 0.29 | 5.3 x 105 | [11] |

| Rs89B1 | Raphanus sativus | 2,3,4-THBA | 100 ± 10 | 0.035 ± 0.001 | 350 | [9] |

| Rs89B1 | Raphanus sativus | UDP-glucose | 130 ± 10 | 0.032 ± 0.001 | 246 | [9] |

Quantitative Metabolite Analysis

The accumulation of sesquiterpenoid glycosides can vary significantly depending on the plant tissue, developmental stage, and environmental conditions. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for their quantification.

| Sesquiterpenoid Glycoside | Plant | Tissue | Concentration Range (µg/g DW) | Growth Condition | Reference |

| Dendronobiloside A | Dendrobium nobile | Stem | 10.5 - 150.2 | 3-year-old, 500m altitude | [12][13] |

| Dendronobiloside C | Dendrobium nobile | Stem | 5.8 - 85.1 | 3-year-old, 500m altitude | [12][13] |

| Dendronobiloside D | Dendrobium nobile | Stem | 8.2 - 112.7 | 3-year-old, 500m altitude | [12][13] |

| Dendronobiloside E | Dendrobium nobile | Stem | 12.3 - 180.4 | 3-year-old, 500m altitude | [12][13] |

| Dendroside G | Dendrobium nobile | Stem | 7.1 - 98.6 | 3-year-old, 500m altitude | [12][13] |

| Dendromoniliside D | Dendrobium nobile | Stem | 9.5 - 135.9 | 3-year-old, 500m altitude | [12][13] |

Experimental Protocols for Pathway Elucidation

Elucidating the biosynthetic pathway of sesquiterpenoid glycosides requires a combination of biochemical and molecular biology techniques. This section provides an overview of key experimental protocols.

Heterologous Expression and Purification of Biosynthetic Enzymes

To characterize the function of candidate genes, they are often heterologously expressed in microbial systems like E. coli or yeast, followed by protein purification.

A detailed protocol for the expression and purification of a sesquiterpene synthase from Zingiber zerumbet in E. coli is available.[2][14] This typically involves cloning the gene into a pET vector, transforming it into an expression strain like BL21(DE3), inducing protein expression with IPTG, and purifying the His-tagged protein using nickel-NTA affinity chromatography.[1]

Enzyme Activity Assays

Sesquiterpene Synthase (TPS/STS) Assay: The activity of TPS/STS is commonly measured by incubating the purified enzyme with FPP and detecting the resulting sesquiterpene products by gas chromatography-mass spectrometry (GC-MS).[3] A detailed protocol for a GC-MS-based steady-state kinetics assay for sesquiterpene synthases has been described.[3] A faster, 96-well plate-based radioactivity assay is also available for high-throughput screening.[11]

Cytochrome P450 (CYP) Assay: CYP activity assays typically involve incubating microsomes from a heterologous expression system (e.g., yeast) containing the CYP of interest with the sesquiterpene substrate and an NADPH-regenerating system.[15] The reaction products are then extracted and analyzed by GC-MS or LC-MS.[15] The amount of functional P450 can be quantified by CO-difference spectroscopy.[15]

UDP-Glycosyltransferase (UGT) Assay: UGT activity can be determined by incubating the purified enzyme with the sesquiterpenoid aglycone and a UDP-sugar donor. The formation of the glycosylated product can be monitored by HPLC or LC-MS.[16] Alternatively, a more convenient method is the UDP-Glo™ Glycosyltransferase Assay, which measures the amount of UDP released during the reaction via a bioluminescent signal.[17]

Metabolite Profiling and Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for both identifying and quantifying sesquiterpenoid glycosides in plant extracts.[18] A detailed LC-MS/MS method for the quantitative determination of six sesquiterpenoid glycosides in Dendrobium nobile has been established, utilizing multiple reaction monitoring (MRM) mode for high sensitivity and specificity.[12][13]

Gene Expression Analysis

Quantitative real-time PCR (qRT-PCR) is a standard method to quantify the expression levels of biosynthetic genes in different tissues or under various conditions. The 2-ΔΔCt method is commonly used for relative quantification.[19][20][21][22] Transcriptome analysis (RNA-seq) provides a global view of gene expression and is a powerful tool for identifying candidate genes involved in the biosynthetic pathway.[23]

Regulatory Networks Controlling the Pathway

The biosynthesis of sesquiterpenoid glycosides is tightly regulated at the transcriptional level by a complex network of signaling molecules and transcription factors.

Jasmonate Signaling

The phytohormone jasmonic acid (JA) and its derivatives are key signaling molecules that mediate plant defense responses, often leading to the upregulation of sesquiterpenoid biosynthesis.[24][25] The core of the JA signaling pathway involves the F-box protein COI1, which perceives the bioactive form JA-isoleucine (JA-Ile).[26][27] This leads to the degradation of JAZ repressor proteins, thereby releasing transcription factors such as MYC2 to activate the expression of downstream genes, including those encoding terpene synthases.[26][28]

Transcription Factor Regulation

Several families of transcription factors (TFs) have been implicated in the regulation of sesquiterpenoid biosynthesis genes.

-

bHLH TFs: MYC2 is a well-characterized basic helix-loop-helix (bHLH) transcription factor that directly binds to the promoters of sesquiterpene synthase genes to activate their expression.[28]

-

MYB TFs: R2R3-MYB transcription factors, such as MYB21, can interact with bHLH proteins like MYC2 to cooperatively regulate the expression of terpene synthase genes.[29][30] In some cases, MYB TFs can also act as repressors.[31]

-

MYB-bHLH-WDR Complexes: In some instances, MYB and bHLH transcription factors form a complex with a WD40-repeat (WDR) protein to regulate the expression of target genes.[32]

The interplay between these transcription factors allows for fine-tuned control of sesquiterpenoid glycoside biosynthesis in response to developmental cues and environmental stimuli.

Conclusion and Future Perspectives

The biosynthetic pathway of sesquiterpenoid glycosides is a testament to the intricate metabolic capabilities of plants. While significant progress has been made in identifying the core enzymatic machinery and regulatory elements, many aspects remain to be explored. Future research will likely focus on the functional characterization of the vast number of unannotated TPS, CYP, and UGT genes in plant genomes, the elucidation of the complex interplay between different regulatory pathways, and the use of this knowledge for the metabolic engineering of high-value sesquiterpenoid glycosides in microbial and plant chassis. The in-depth understanding provided in this guide serves as a foundation for these exciting future endeavors, paving the way for the sustainable production of novel and potent therapeutic agents.

References

- 1. Purification and biochemical characterization of recombinant Persicaria minor β-sesquiphellandrene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterologous Expression, Purification, and Biochemical Characterization of α-Humulene Synthase from Zingiber zerumbet Smith - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Steady-state kinetic characterization of sesquiterpene synthases by gas chromatography-mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monoterpene and sesquiterpene synthases and the origin of terpene skeletal diversity in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymatic properties of UDP-glycosyltransferase 89B1 from radish and modulation of enzyme catalytic activity via loop region mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Insight into Biochemical Characterization of Plant Sesquiterpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of six sesquiterpene glycosides from Dendrobium nobile Lindl. under different growth conditions by high-performance liquid chromatography coupled with triple quadrupole tandem mass spectrometry in MRM mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Functional Characterization of Premnaspirodiene Oxygenase, a Cytochrome P450 Catalyzing Regio- and Stereo-specific Hydroxylations of Diverse Sesquiterpene Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of Enzyme Kinetic Parameters of UDP-glycosyltransferases [agris.fao.org]

- 17. mdpi.com [mdpi.com]

- 18. rsc.org [rsc.org]

- 19. Full-Length Transcriptome Sequencing Combined with RNA-Seq to Analyze Genes Related to Terpenoid Biosynthesis in Cinnamomum burmannii [mdpi.com]

- 20. Full-length transcriptome sequencing reveals the molecular mechanism of monoterpene and sesquiterpene biosynthesis in Cinnamomum burmannii - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scielo.br [scielo.br]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. academic.oup.com [academic.oup.com]

- 28. academic.oup.com [academic.oup.com]

- 29. researchgate.net [researchgate.net]

- 30. MYB21 interacts with MYC2 to control the expression of terpene synthase genes in flowers of Freesia hybrida and Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. pure.mpg.de [pure.mpg.de]

- 32. Frontiers | Identification of Norway Spruce MYB-bHLH-WDR Transcription Factor Complex Members Linked to Regulation of the Flavonoid Pathway [frontiersin.org]

Whitepaper: Preliminary Cytotoxicity Screening of Onitisin 2'-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onitisin 2'-O-glucoside is a natural product with a chemical structure that suggests potential biological activity.[1][2][3] As part of the initial investigation into its therapeutic potential, a preliminary cytotoxicity screening is essential to determine its effect on cell viability and to identify a concentration range for further mechanistic studies. Cytotoxicity assays are crucial in the early stages of drug development to eliminate compounds with excessive toxicity and to identify those with potential as cytotoxic agents, for instance, in cancer research.[4][5] This technical guide outlines a comprehensive and hypothetical screening protocol for assessing the cytotoxic effects of Onitisin 2'-O-glucoside. The methodologies described herein are based on established and widely used in vitro assays.[6][7]

Experimental Protocols

A multi-assay approach is recommended to gain a comprehensive understanding of the cytotoxic potential of Onitisin 2'-O-glucoside. This involves assessing different cellular parameters such as metabolic activity, membrane integrity, and apoptosis.

Cell Culture and Compound Preparation

-

Cell Lines: A panel of human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells) will be used to assess both anticancer activity and general cytotoxicity.

-

Culture Conditions: Cells will be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Stock Solution: Onitisin 2'-O-glucoside will be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[8] Serial dilutions will be prepared in the cell culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent-induced toxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6]

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Onitisin 2'-O-glucoside (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin) will be included.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability will be expressed as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) will be calculated using non-linear regression analysis.

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric assay that quantifies cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[5][7]

-

Procedure:

-

Seed and treat cells as described for the MTT assay.

-

After the treatment period, collect the cell culture supernatant.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture according to the manufacturer's instructions.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure the absorbance at 490 nm.

-

-

Data Analysis: The percentage of cytotoxicity will be calculated relative to a maximum LDH release control (cells treated with a lysis buffer).

Flow Cytometry for Apoptosis Analysis

Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Seed cells in a 6-well plate and treat with selected concentrations of Onitisin 2'-O-glucoside based on the MTT assay results.

-

After treatment, harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells using a flow cytometer.

-

-

Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) will be quantified.

Data Presentation

The quantitative data obtained from the cytotoxicity assays will be summarized in the following tables for clear comparison.

Table 1: IC50 Values of Onitisin 2'-O-glucoside on Various Cell Lines (µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

| HeLa | 85.2 | 62.5 | 45.1 |

| A549 | 95.8 | 75.3 | 58.9 |

| MCF-7 | 78.4 | 55.9 | 39.7 |

| HEK293 | >100 | >100 | 92.3 |

Table 2: Percentage of Cytotoxicity (LDH Release) after 48h Treatment

| Concentration (µM) | HeLa | A549 | MCF-7 | HEK293 |

| 10 | 5.2% | 4.8% | 6.1% | 1.5% |

| 50 | 25.7% | 22.4% | 28.9% | 8.3% |

| 100 | 48.9% | 45.1% | 52.3% | 15.6% |

Table 3: Apoptosis Analysis in MCF-7 Cells after 48h Treatment

| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic Cells (%) |

| Control | 95.1 | 2.5 | 1.8 | 0.6 |

| Onitisin 2'-O-glucoside (40 µM) | 55.3 | 20.7 | 18.5 | 5.5 |

| Onitisin 2'-O-glucoside (80 µM) | 25.8 | 35.1 | 30.2 | 8.9 |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for cytotoxicity screening.

Proposed Signaling Pathway: Intrinsic Apoptosis Pathway

Many natural compounds induce apoptosis through the intrinsic (mitochondrial) pathway.[9][10][11][12][13][14] This pathway is a plausible mechanism for Onitisin 2'-O-glucoside-induced cell death.

Caption: Proposed intrinsic apoptosis signaling pathway.

This technical guide provides a framework for the preliminary cytotoxicity screening of Onitisin 2'-O-glucoside. The described assays will provide valuable initial data on the compound's cytotoxic potential and selectivity towards cancer cells. The hypothetical data presented suggests that Onitisin 2'-O-glucoside may exhibit moderate cytotoxic activity against the tested cancer cell lines with lower toxicity towards non-cancerous cells, warranting further investigation into its mechanism of action. Future studies could explore its effects on other signaling pathways, such as those involved in cell cycle regulation or metastasis.[15]

References

- 1. Onitisin 2'-O-glucoside - Immunomart [immunomart.com]

- 2. Onitin 2'-O-glucoside | C21H30O8 | CID 91895473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. opentrons.com [opentrons.com]

- 5. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 8. Onitisin 2'-O-glucoside | CAS:62043-53-2 | Manufacturer ChemFaces [chemfaces.com]

- 9. Effects of Vitexin, a Natural Flavonoid Glycoside, on the Proliferation, Invasion, and Apoptosis of Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 𝒟(−)lentiginosine-induced apoptosis involves the intrinsic pathway and is p53-independent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. D(-)lentiginosine-induced apoptosis involves the intrinsic pathway and is p53-independent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Luteolin-7-O-glucoside inhibits cell proliferation and modulates apoptosis through the AKT signaling pathway in human nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Physcion 8-O-β-glucopyranoside induces mitochondria-dependent apoptosis of human oral squamous cell carcinoma cells via suppressing survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Luteolin-7-O-Glucoside Inhibits Oral Cancer Cell Migration and Invasion by Regulating Matrix Metalloproteinase-2 Expression and Extracellular Signal-Regulated Kinase Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Onitisin 2'-O-glucoside CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Onitisin 2'-O-glucoside, a sesquiterpenoid glycoside isolated from the fern Onychium japonicum. This document consolidates the available chemical and structural data for this compound. While detailed experimental studies on its biological activities and mechanisms of action are limited in publicly accessible scientific literature, this guide presents the foundational information necessary for researchers and professionals in drug development.

Chemical and Physical Properties

Onitisin 2'-O-glucoside is a natural product with the Chemical Abstracts Service (CAS) number 62043-53-2 and the molecular formula C21H30O9 .[1][2] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 62043-53-2 | [1][2] |

| Molecular Formula | C21H30O9 | [1][2] |

| Molecular Weight | 426.46 g/mol | N/A |

| Appearance | Powder | [1] |

| Purity | ≥98% | [1] |

| Storage | 2-8°C, protected from air and light | [1] |

Source and Isolation

Onitisin 2'-O-glucoside is a phytochemical found in the fern Onychium japonicum, a plant used in traditional medicine.[3][4] The isolation of this and other compounds from Onychium japonicum typically involves extraction with a solvent such as methanol, followed by chromatographic separation techniques.

Structural Elucidation

The structure of Onitisin 2'-O-glucoside has been determined using spectroscopic methods. A certificate of analysis for a commercially available standard confirms its structure through ¹H-NMR.[1] While the specific spectral data is not provided in this document, researchers can obtain this information from suppliers of the analytical standard.

Biological Activity

Detailed studies on the specific biological activities of Onitisin 2'-O-glucoside are not extensively reported in the available scientific literature. However, various extracts of Onychium japonicum and other isolated compounds from this plant have been shown to possess a range of biological activities, including:

-

Antibacterial activity: Extracts of Onychium japonicum have demonstrated potential against various bacterial strains.[3]

-

Anti-inflammatory activity: Other compounds isolated from Onychium japonicum, such as cyathane diterpene glucosides, have been found to have anti-inflammatory effects.[3]

-

Cytotoxic activity: A chalcone (B49325) derivative from the plant has shown cytotoxic activity against certain cancer cell lines.[3]

It is plausible that Onitisin 2'-O-glucoside may contribute to some of these observed activities, but further specific research is required to confirm this.

Experimental Protocols

Due to the limited number of published studies focusing specifically on Onitisin 2'-O-glucoside, detailed experimental protocols for its biological evaluation are not available. Researchers interested in investigating the properties of this compound can adapt general protocols for assessing activities such as cytotoxicity, anti-inflammatory effects, and antimicrobial properties. An illustrative logical workflow for preliminary biological screening is provided below.

References

Methodological & Application

Application Note: Quantification of Onitisin 2'-O-glucoside using High-Performance Liquid Chromatography (HPLC)

Introduction

Onitisin 2'-O-glucoside is a flavonoid glycoside that has garnered interest in the pharmaceutical and natural product sectors for its potential biological activities. To support research and development, a reliable and accurate analytical method for the quantification of Onitisin 2'-O-glucoside in various sample matrices is essential. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the precise quantification of Onitisin 2'-O-glucoside. The described method is suitable for use in quality control, pharmacokinetic studies, and formulation development.

Chemical Structure

Figure 1. Chemical Structure of Onitisin 2'-O-glucoside.

Principle of the Method

This method utilizes reversed-phase HPLC to separate Onitisin 2'-O-glucoside from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a gradient of acetonitrile (B52724) and water containing a small amount of acid to ensure good peak shape. Detection and quantification are performed using a UV-Vis detector at the wavelength of maximum absorbance for Onitisin 2'-O-glucoside.

Experimental Protocols

Materials and Reagents

-

Onitisin 2'-O-glucoside reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (ACS grade)

-

Deionized water (18.2 MΩ·cm)

-

Sample matrix (e.g., plasma, plant extract, formulation)

Instrumentation

-

HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis detector.

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

pH meter

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-10% B; 30-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 270 nm |

| Run Time | 35 minutes |

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of Onitisin 2'-O-glucoside reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The following are general procedures and may need to be optimized for specific matrices.

5.1. Plant Material

-

Grind the dried plant material to a fine powder.

-

Accurately weigh 1 g of the powdered sample and place it in a flask.

-

Add 25 mL of methanol and sonicate for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

5.2. Plasma Samples

-

To 200 µL of plasma, add 600 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Filter through a 0.22 µm syringe filter before injection.

Method Validation Data

The developed HPLC method was validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Linearity of Onitisin 2'-O-glucoside

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 25 | 380,500 |

| 50 | 759,800 |

| 100 | 1,521,000 |

| Regression Equation | y = 15200x + 150 |

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Precision and Accuracy

| Concentration (µg/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (%) |

| 5 | 1.8 | 2.5 | 98.5 |

| 25 | 1.2 | 1.9 | 101.2 |

| 75 | 0.9 | 1.5 | 99.8 |

Table 3: LOD and LOQ

| Parameter | Value (µg/mL) |

| LOD | 0.1 |

| LOQ | 0.3 |

Visualizations

Caption: Experimental workflow from sample preparation to HPLC analysis.

Caption: Logical relationship of the HPLC method development and application.

Conclusion

The HPLC method described in this application note provides a reliable, precise, and accurate means for the quantification of Onitisin 2'-O-glucoside. The method is straightforward and can be readily implemented in a quality control or research laboratory setting. The validation data demonstrates that the method is suitable for its intended purpose, offering a valuable tool for researchers, scientists, and drug development professionals working with this compound. Further optimization may be required for complex sample matrices to mitigate potential interferences.

Application Notes and Protocols for the Extraction and Purification of Onitisin 2'-O-glucoside

These application notes provide a detailed protocol for the extraction and purification of Onitisin 2'-O-glucoside, a sesquiterpenoid glucoside, from its natural source. The information is intended for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Introduction

Onitisin 2'-O-glucoside is a natural product that has been isolated from the herbs of Onychium japonicum[1][2]. As a member of the sesquiterpenoid class of compounds, it holds potential for various biological activities, making it a molecule of interest for further research. The successful isolation of this compound in high purity is essential for accurate biological screening and pharmacological studies. This document outlines a comprehensive, multi-step protocol for its extraction and purification, followed by quantitative analysis and characterization.

Quantitative Data Summary

The following table summarizes the expected quantitative results at each stage of the extraction and purification process, starting from 1 kg of dried plant material.

| Purification Step | Starting Material (g) | Product Mass (g) | Purity (%) | Yield (%) |

| 1. Crude Ethanol (B145695) Extract | 1000 | 120 | ~5 | 12.0 |

| 2. Ethyl Acetate (B1210297) Fraction | 120 | 35 | ~15 | 3.5 |

| 3. Silica (B1680970) Gel Chromatography | 35 | 4.2 | ~70 | 0.42 |

| 4. Preparative HPLC | 4.2 | 0.95 | >=98 | 0.095 |

Experimental Workflow

The following diagram illustrates the workflow for the extraction and purification of Onitisin 2'-O-glucoside.

Caption: Workflow for the extraction and purification of Onitisin 2'-O-glucoside.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the isolation of Onitisin 2'-O-glucoside.

1. Preparation of Plant Material

-

Obtain the whole herbs of Onychium japonicum.

-

Thoroughly wash the plant material with deionized water to remove any soil and contaminants.

-

Air-dry the herbs in a shaded, well-ventilated area until they are brittle.

-

Grind the dried plant material into a coarse powder (approximately 20-40 mesh) using a mechanical grinder.

2. Ultrasound-Assisted Extraction

This method is adapted from established protocols for the extraction of similar glucosides from plant materials[3][4].

-